molecular formula C28H29ClN4O2 B10766975 Bisindolylmaleimide XI hydrochloride

Bisindolylmaleimide XI hydrochloride

Cat. No.: B10766975
M. Wt: 489.0 g/mol
InChI Key: HSPRASOZRZDELU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bisindolylmaleimide XI hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of N-methylindole-3-glyoxylamide with methyl aryl acetates in the presence of potassium tert-butoxide in tetrahydrofuran (THF) . This reaction yields bisindolylmaleimide, which can then be converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often prepared in bulk and stored at low temperatures (-20°C) to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Bisindolylmaleimide XI hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Substitution reactions can introduce different substituents onto the indole rings or the maleimide core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Properties

Molecular Formula

C28H29ClN4O2

Molecular Weight

489.0 g/mol

IUPAC Name

3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride

InChI

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H

InChI Key

HSPRASOZRZDELU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl

Origin of Product

United States

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